Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride is a synthetic organic compound that features a tert-butyl ester group, an aminomethyl group, and a hydroxyazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the azetidine ring, often through nucleophilic substitution reactions.
Addition of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of azetidine derivatives.
Industrial Applications: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate: The free base form of the compound.
Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate acetate: An acetate salt form.
Uniqueness
Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its free base or acetate counterparts.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11;/h13H,4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKLERAQYUTDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.